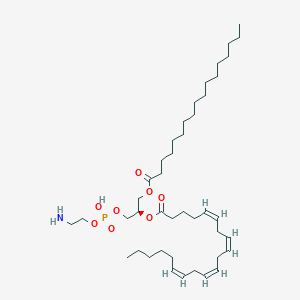
Ropazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ropazine is a compound belonging to the class of triazine herbicides. It is primarily used in agricultural settings to control broadleaf weeds and grasses. Triazine herbicides, including this compound, are known for their effectiveness in pre- and post-emergence weed control, making them valuable tools in crop management.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ropazine typically involves the reaction of cyanuric chloride with appropriate amines under controlled conditions. The process begins with the chlorination of cyanuric acid to form cyanuric chloride. This intermediate is then reacted with amines such as ethylamine or isopropylamine to produce this compound. The reaction is usually carried out in an organic solvent like acetone or acetonitrile, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The final product is purified through crystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
Ropazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which are often less active than the parent compound.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms of this compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amine derivatives, and oxidized metabolites. These products can have different levels of herbicidal activity compared to the parent compound.
科学的研究の応用
Ropazine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of triazine herbicides’ reactivity and environmental fate.
Biology: Research on this compound’s effects on plant physiology and its mechanism of action in inhibiting photosynthesis.
Medicine: Investigations into the potential endocrine-disrupting effects of this compound and its metabolites.
Industry: Development of new formulations and delivery systems for more effective and environmentally friendly herbicides.
作用機序
Ropazine exerts its herbicidal effects by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, binding to the D1 protein and blocking the electron transport chain. This disruption prevents the conversion of light energy into chemical energy, ultimately leading to the death of the plant. The molecular pathways involved include the inhibition of electron flow and the generation of reactive oxygen species, which cause cellular damage.
類似化合物との比較
Similar Compounds
- Atrazine
- Simazine
- Propazine
Comparison
This compound shares structural similarities with other triazine herbicides like atrazine, simazine, and pthis compound. it is unique in its specific binding affinity to the D1 protein in the photosystem II complex, which can result in different levels of herbicidal activity and environmental persistence. Additionally, this compound’s metabolic pathways and degradation products may vary, influencing its overall impact on the environment and non-target organisms.
特性
分子式 |
C24H26N4 |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
(Z)-N-(4-benzhydrylpiperazin-1-yl)-1-(6-methylpyridin-2-yl)methanimine |
InChI |
InChI=1S/C24H26N4/c1-20-9-8-14-23(26-20)19-25-28-17-15-27(16-18-28)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3/b25-19- |
InChIキー |
UZDGLRYWBSKLQY-PLRJNAJWSA-N |
異性体SMILES |
CC1=NC(=CC=C1)/C=N\N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=NC(=CC=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
同義語 |
1-benzhydryl-4-(6-methyl-2-pyridylmethyleneimino)piperazine ropizine SC-13504 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,10,14,23,25,28-Hexahydroxy-6,21-dimethoxyoctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B1231409.png)








![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1231428.png)
![6-Amino-4-(2-ethoxy-4-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1231430.png)
![5-[5-Hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1231431.png)
![[12-[3,9-Dimethyl-8-(3-methyl-4-oxopentyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B1231432.png)
